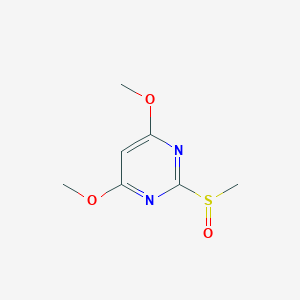
4,6-Dimethoxy-2-methylsulfinylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dimethoxy-2-methylsulfinylpyrimidine, also known as methoxypyrimidine or MSM, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. This compound has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action. In
Wissenschaftliche Forschungsanwendungen
MSM has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, MSM has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and diabetes. In agriculture, MSM has been shown to enhance plant growth and improve crop yield. In materials science, MSM has been used as a precursor for the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of MSM is not yet fully understood, but it is believed to involve the modulation of various cellular signaling pathways. MSM has been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification enzymes. It has also been shown to modulate the expression of various cytokines and growth factors, which are involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
MSM has been shown to have a wide range of biochemical and physiological effects. It has been shown to possess antioxidant properties, which protect cells from oxidative stress. It has also been shown to possess anti-inflammatory properties, which reduce inflammation in the body. In addition, MSM has been shown to modulate cell proliferation and apoptosis, which are important processes in the development and progression of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
MSM has several advantages for lab experiments, including its ease of synthesis, low toxicity, and stability under various conditions. However, MSM also has some limitations, such as its limited solubility in water and its potential to form dimers and oligomers, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on MSM. One area of interest is the development of MSM-based drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. Another area of interest is the development of MSM-based materials for use in various applications, such as drug delivery and catalysis. Finally, further research is needed to fully understand the mechanism of action of MSM and its potential applications in various fields.
Conclusion:
In conclusion, 4,6-Dimethoxy-2-methylsulfinylpyrimidine, or MSM, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. Its ease of synthesis, low toxicity, and stability under various conditions make it an attractive compound for research. Further research is needed to fully understand the mechanism of action of MSM and its potential applications in medicine, agriculture, and materials science.
Synthesemethoden
The synthesis of MSM involves the reaction of 2-methylsulfinylpyrimidine with methanol in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to MSM through a series of steps. This synthesis method has been optimized over the years, and various modifications have been made to improve the yield and purity of the final product.
Eigenschaften
CAS-Nummer |
132900-07-3 |
|---|---|
Molekularformel |
C7H10N2O3S |
Molekulargewicht |
202.23 g/mol |
IUPAC-Name |
4,6-dimethoxy-2-methylsulfinylpyrimidine |
InChI |
InChI=1S/C7H10N2O3S/c1-11-5-4-6(12-2)9-7(8-5)13(3)10/h4H,1-3H3 |
InChI-Schlüssel |
PVMSEKLNZHSKFG-UHFFFAOYSA-N |
SMILES |
COC1=CC(=NC(=N1)S(=O)C)OC |
Kanonische SMILES |
COC1=CC(=NC(=N1)S(=O)C)OC |
Synonyme |
4,6-DIMETHOXY-2-METHYLSULFINYLPYRIMIDINE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



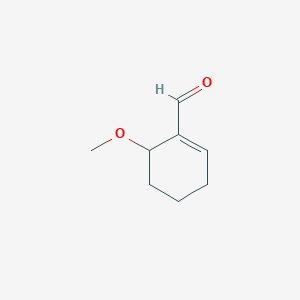
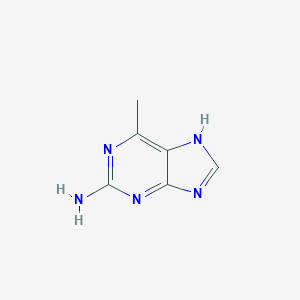
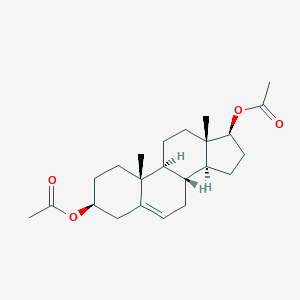
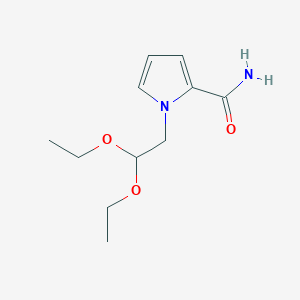
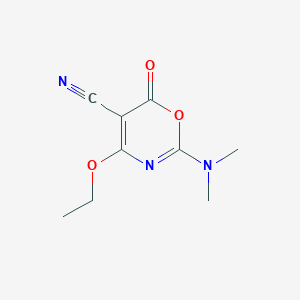
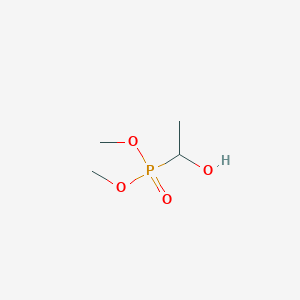
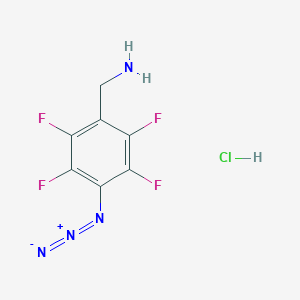
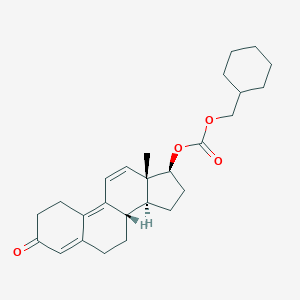
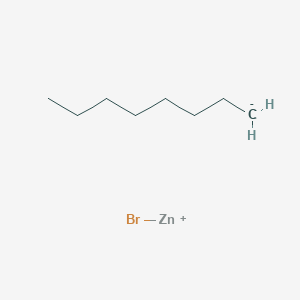
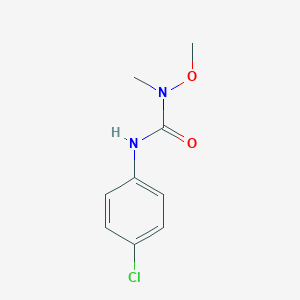
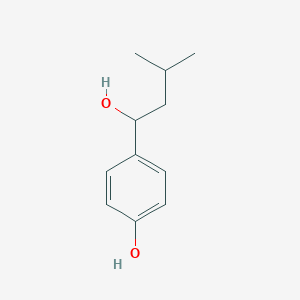
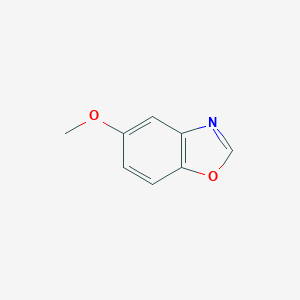
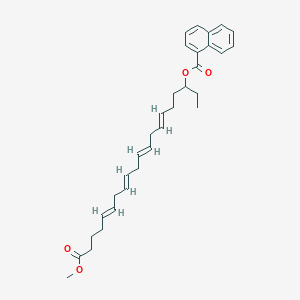
![2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B160119.png)